

SR14150: A Technical Guide to its Binding Affinity, Selectivity, and Signaling Profile

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Compound of Interest		
Compound Name:	SR14150	
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Abstract

SR14150 is a notable pharmacological tool and potential therapeutic agent characterized by its moderately selective agonist activity at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **SR14150**, alongside detailed experimental methodologies for its characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Binding Affinity and Selectivity Profile

SR14150 exhibits a distinct binding profile, with a marked preference for the NOP receptor over classical opioid receptors. Its affinity is highest for the NOP receptor, followed by the mu-opioid receptor (MOR).

Quantitative Binding Data

The binding affinities of **SR14150** for various opioid receptors, determined through radioligand competition binding assays, are summarized in the table below. The data highlights its approximately 20-fold selectivity for the NOP receptor over the mu-opioid receptor.[1][2]



Information regarding its affinity for delta (DOR) and kappa (KOR) opioid receptors is less prevalent in the reviewed literature.

Receptor	Radioligand	Preparation	Ki (nM)	Selectivity (fold vs. NOP)	Reference
NOP	[³H]Nocicepti n	CHO cell membranes expressing human NOP receptor	1.5	-	[2]
Mu (μ)	[³H]DAMGO	CHO cell membranes expressing human µ- opioid receptor	30	20	[2]
Delta (δ)	Not explicitly reported	-	-	-	
Карра (к)	Not explicitly reported	-	-	-	

Table 1: Binding Affinity (Ki) of **SR14150** at Opioid Receptors. Ki values represent the concentration of **SR14150** required to inhibit 50% of the radioligand binding.

Functional Activity Profile

SR14150 is characterized as a partial agonist at both the NOP and mu-opioid receptors.[1][2] This dual activity is a key feature of its pharmacological profile and has been primarily characterized using [35S]GTPyS binding assays.

[35S]GTPyS Binding Assay Data

In functional assays, **SR14150** demonstrates partial agonism, stimulating G-protein activation at both NOP and mu-opioid receptors.



Receptor	Assay	Preparation	Activity	Efficacy (vs. full agonist)	Reference
NOP	[³⁵ S]GTPyS Binding	CHO cell membranes expressing human NOP receptor	Partial Agonist	<50% of N/OFQ	
Mu (μ)	[³⁵ S]GTPyS Binding	CHO cell membranes expressing human µ- opioid receptor	Partial Agonist	Not explicitly quantified	[1][2]

Table 2: Functional Activity of **SR14150**. Efficacy is expressed relative to the maximal stimulation achieved by a full agonist for the respective receptor.

Experimental Protocols

The characterization of **SR14150**'s binding and functional profile relies on standardized in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Ki of **SR14150** at NOP and other opioid receptors.

Materials:

 Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NOP, mu, delta, or kappa opioid receptor.

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• Radioligands:

For NOP receptor: [3H]Nociceptin.

For mu-opioid receptor: [3H]DAMGO.

For delta-opioid receptor: [3H]DPDPE.

For kappa-opioid receptor: [3H]U69,593.

Test Compound: SR14150.

- Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for each receptor (e.g., naloxone for opioid receptors, unlabeled N/OFQ for NOP).
- Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Counter and Cocktail.

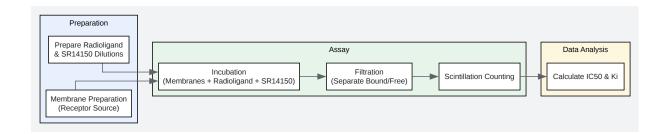
Procedure:

- Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of SR14150.
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound



radioactivity.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of SR14150 to generate a competition curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Fig 1. Experimental workflow for a radioligand binding assay.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [35 S]GTPyS, to the G α subunit.

Objective: To determine the functional efficacy (agonist/antagonist activity) of **SR14150** at NOP and mu-opioid receptors.

Materials:

• Receptor Source: Membranes from cells expressing the receptor of interest.

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• Radioligand: [35S]GTPyS.

Reagents: GDP, MgCl₂, NaCl.

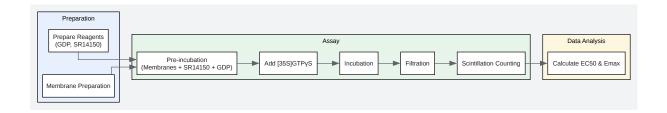
• Test Compound: SR14150.

- Positive Control: A known full agonist for the receptor (e.g., N/OFQ for NOP, DAMGO for muopioid).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl.
- Filtration Apparatus and Scintillation Counter.

Procedure:

- Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
- Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, varying concentrations of SR14150 (or the positive control), and the assay buffer.
- Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptors.
- Initiation of Reaction: Add [35S]GTPyS to each well to start the binding reaction.
- Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
 Wash the filters with ice-cold wash buffer.
- Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of [35S]GTPyS bound against the log concentration of **SR14150** to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values. The Emax value, when compared to that of a full agonist, indicates whether the compound is a full or partial agonist.





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Fig 2. Experimental workflow for a [35S]GTPyS binding assay.

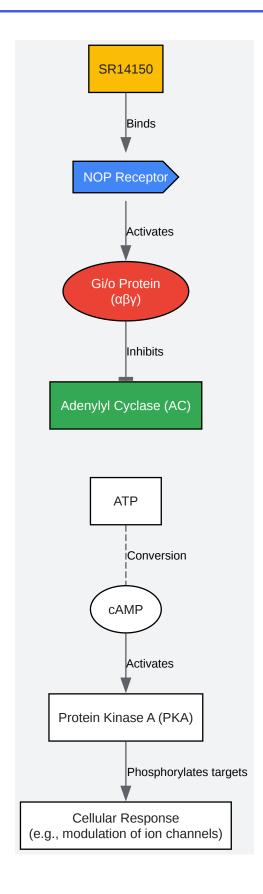
Signaling Pathways

SR14150, as an agonist at the Gi-coupled NOP receptor, primarily initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, activation of the NOP receptor can modulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.

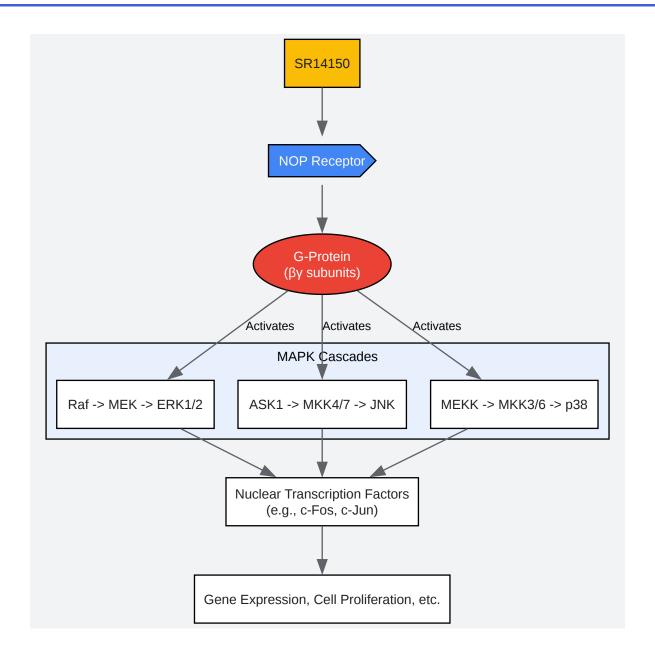
Canonical Gi-Coupled Signaling Pathway

The primary mechanism of action for **SR14150** at the NOP receptor involves the canonical Giprotein signaling pathway.









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References

• 1. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]



- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
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